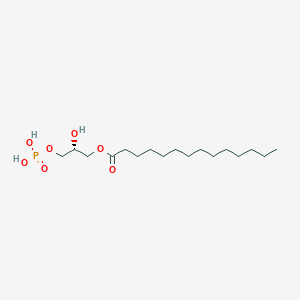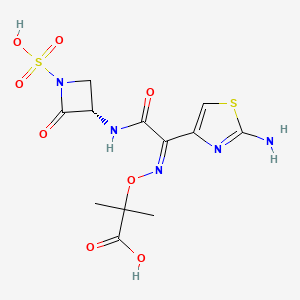
Moloka'Iamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moloka'Iamine is a natural product found in Aplysinella, Pseudoceratina purpurea, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antifouling and Antimicrobial Agent
Moloka'iamine has been studied for its potential as an antifouling compound, particularly against zebra mussels (Dreissena polymorpha). The compound's significant selectivity against macrofouling organisms and absence of phytotoxic activity suggest its utility as a naturally derived antifoulant (Diers et al., 2004). Additionally, moloka'iamine exhibited weak antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Badr et al., 2008).
Anti-HIV Properties
Moloka'iamine forms the core of a new series of lipids called mololipids, identified from a Hawaiian sponge. These mololipids showed activity against HIV-1 without exhibiting cytotoxicity in human lymphocytes, marking them as promising candidates in HIV research (Ross et al., 2000).
Cytotoxicity Studies
Moloka'iamine, along with its analogues, has been synthesized and evaluated for cytotoxic and antifouling activities. Its derivative, bromotyramine 2, showed potent antifouling and cytotoxic properties, suggesting its potential in developing anticancer agents (Schoenfeld et al., 2002). Additionally, moloka'iamine and its analogues demonstrated significant cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Lee et al., 2013).
Structural and Chemical Studies
Moloka'iamine's structure and derivatives have been extensively studied, contributing to the understanding of its chemical properties and potential applications. These studies include the isolation and structural analysis of new moloka'iamine derivatives from various marine sponges, aiding in the exploration of its diverse biological activities (Fu & Schmitz, 1999); (Lacy & Scheuer, 2000).
Propiedades
Nombre del producto |
Moloka'Iamine |
|---|---|
Fórmula molecular |
C11H16Br2N2O |
Peso molecular |
352.07 g/mol |
Nombre IUPAC |
3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propan-1-amine |
InChI |
InChI=1S/C11H16Br2N2O/c12-9-6-8(2-4-15)7-10(13)11(9)16-5-1-3-14/h6-7H,1-5,14-15H2 |
Clave InChI |
GEEVJNJYEZHGHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCN |
Sinónimos |
moloka'iamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



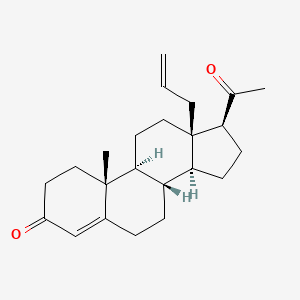

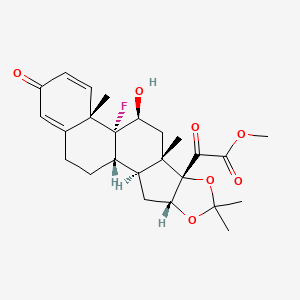
![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)
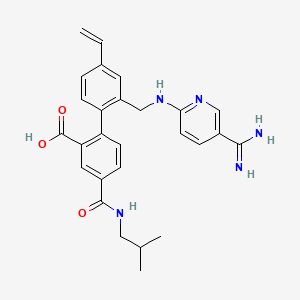
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)

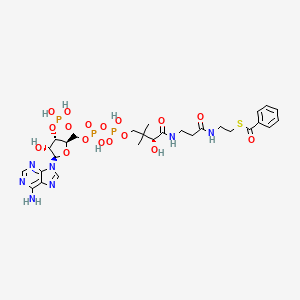
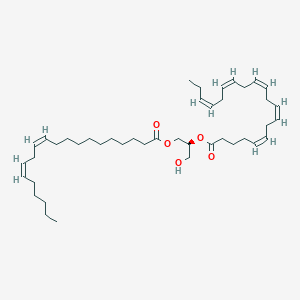
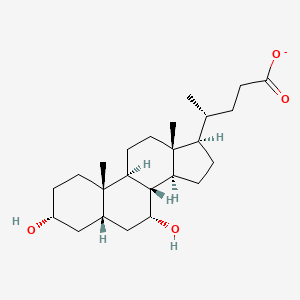

![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
